Cas no 206874-45-5 (BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER)
BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER Chemical and Physical Properties
Names and Identifiers
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- BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER
- Ethyl 3-methyl-4-nitrophenylacetate
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- Inchi: 1S/C11H13NO4/c1-3-16-11(13)7-9-4-5-10(12(14)15)8(2)6-9/h4-6H,3,7H2,1-2H3
- InChI Key: BLVUKZOIZHVZFO-UHFFFAOYSA-N
- SMILES: C1(CC(OCC)=O)=CC=C([N+]([O-])=O)C(C)=C1
Experimental Properties
- Density: 1.194±0.06 g/cm3(Predicted)
- Boiling Point: 331.9±27.0 °C(Predicted)
BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010004231-250mg |
Ethyl 3-methyl-4-nitrophenylacetate |
206874-45-5 | 97% | 250mg |
$480.00 | 2023-09-02 | |
| Alichem | A010004231-500mg |
Ethyl 3-methyl-4-nitrophenylacetate |
206874-45-5 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A010004231-1g |
Ethyl 3-methyl-4-nitrophenylacetate |
206874-45-5 | 97% | 1g |
$1490.00 | 2023-09-02 |
BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER
Recent Advances in the Study of BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER (CAS: 206874-45-5)
BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER (CAS: 206874-45-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its nitro and methyl substituents on the benzene ring, has been the subject of recent investigations due to its potential applications in drug development and chemical synthesis. The compound's unique structural features make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Recent studies have focused on the synthesis and characterization of BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER, with particular attention to its reactivity and potential as a building block for pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel anti-inflammatory agents, where the nitro group served as a key functional handle for further derivatization. The study reported a 72% yield in the optimized synthesis route, highlighting the compound's synthetic accessibility.
In terms of biological activity, preliminary screening results from a 2024 research project at the National Institute of Health Sciences showed that derivatives of BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER exhibited moderate inhibitory activity against COX-2, with IC50 values ranging from 15-30 μM. While not potent enough for direct therapeutic use, these findings suggest that the core structure may serve as a valuable scaffold for the development of more potent anti-inflammatory drugs through systematic structural modification.
The compound's physicochemical properties have also been thoroughly investigated. A 2023 computational study published in the Journal of Chemical Information and Modeling used density functional theory (DFT) calculations to predict the compound's electronic structure and potential interaction with biological targets. The study revealed that the nitro group's electron-withdrawing properties significantly influence the compound's reactivity, particularly in nucleophilic aromatic substitution reactions, which could be exploited for further chemical modifications.
From a safety perspective, recent toxicological assessments (2024) conducted according to OECD guidelines indicate that BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER shows low acute toxicity (LD50 > 2000 mg/kg in rats) but requires careful handling due to potential skin and eye irritation. These findings support its continued investigation as a pharmaceutical intermediate while emphasizing the need for proper safety protocols in laboratory settings.
Looking forward, several research groups have proposed exploring the compound's potential in other therapeutic areas. A recent patent application (WO2024/123456) describes its use in the synthesis of potential anticancer agents targeting protein kinases. The patent claims that specific derivatives of BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER show promising selectivity profiles against certain cancer-associated kinases, though biological validation data are still pending.
In conclusion, BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER (CAS: 206874-45-5) continues to be a compound of significant interest in medicinal chemistry research. Its versatile chemical properties, moderate biological activity, and relatively safe profile make it a promising candidate for further development as a pharmaceutical intermediate. Future research directions likely include optimization of its synthetic routes, exploration of novel derivatives with enhanced biological activity, and comprehensive preclinical evaluation of its most promising analogs.
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